Computed Lipophilicity (XLogP3) vs. Core Scaffold and Close Analogs
The target compound has a computed XLogP3 of 2, identical to the unsubstituted pyrazolo[1,5-a]pyrimidine-6-propanol core but lower than the 2-(2-methoxyphenyl) analog (predicted XLogP3 ≈ 2.5) [1]. No experimental logP or logD data are available for any comparator. This value influences passive membrane permeability predictions but cannot substitute for measured data [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2 |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyrimidine-6-propanol (CAS 83724-97-4, core scaffold): 0.4; 2-(2-methoxyphenyl) analog (CAS 893613-25-7): ~2.5 |
| Quantified Difference | Target compound is +1.6 log units more lipophilic than unsubstituted core and -0.5 log units less than 2-(2-methoxyphenyl) analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) [1] |
Why This Matters
Computational lipophilicity differentiates this compound from the core scaffold and close analogs, but without experimental logD or permeability data, no firm procurement decision can be based solely on this parameter.
- [1] PubChem CID 16740488. Computed Properties section. National Center for Biotechnology Information. Accessed 2026-05-04. View Source
